Pomalidomide 4'-alkylC3-acid

Catalog No.
S2887061
CAS No.
2225940-47-4
M.F
C17H17N3O6
M. Wt
359.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide 4'-alkylC3-acid

CAS Number

2225940-47-4

Product Name

Pomalidomide 4'-alkylC3-acid

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)

InChI Key

DXQHHPDVZILLOC-UHFFFAOYSA-N

solubility

not available

Pomalidomide 4'-alkylC3-acid (CAS 2225940-47-4) is a premium degrader building block featuring a high-affinity cereblon (CRBN) E3 ligase ligand conjugated to a 3-carbon alkyl chain terminating in a reactive carboxylic acid. With a molecular weight of 359.33 g/mol, this intermediate is engineered for the rapid synthesis of proteolysis-targeting chimeras (PROTACs) via standard amide coupling to amine-bearing target ligands [1]. Unlike highly flexible or hydrophilic linkers, the C3 alkyl chain provides a precise, constrained spatial geometry that minimizes the entropic penalty during ternary complex formation [2]. For procurement teams and medicinal chemists, this compound represents a critical starting material for optimizing PROTAC cell permeability, controlling linker length at the angstrom level, and maximizing CRBN recruitment efficiency in hit-to-lead degradation campaigns.

Research Fit

1
Workflow CRBN-recruiting PROTAC building block synthesis
2
Linker Chemistry Functionalized C4-alkylC3-acid conjugate for target engagement
3
Research Context Supports targeted protein degradation screening studies

Substituting Pomalidomide 4'-alkylC3-acid with generic alternatives—such as thalidomide-based linkers, longer alkyl chains (e.g., C4 or C5), or PEGylated variants—frequently leads to catastrophic failures in PROTAC efficacy. Thalidomide analogs lack the 4-amino group, resulting in a log-order drop in CRBN binding affinity and requiring higher, potentially toxic doses to achieve degradation [1]. Furthermore, replacing the C3 alkyl chain with a PEG2 or C4 linker alters both the topological polar surface area (TPSA) and the inter-ligand distance. Even a single carbon addition (C3 to C4) can shift the spatial orientation of the target protein relative to the E2 ubiquitin-conjugating enzyme, destroying positive cooperativity and inducing a premature 'hook effect' [2]. Consequently, procurement decisions must treat the C3 alkyl linker not as a generic spacer, but as a structurally critical, non-interchangeable vector for specific ternary complex geometries.

Substitution Risk

Target Building Block
Pomalidomide C4-AlkylC3-acid
C3 linker length with C4 attachment provides specific ternary complex geometry for Mcl-1/Bcl-2 studies.
Potential Substitute
C5-linker or C5-attached Analog
Altered linker length or regioisomer may shift degradation selectivity and CRBN binding affinity.
Validation context: Even minor structural variations in linker composition can drastically alter target degradation efficiency and neosubstrate profiles. Direct substitution may require re-validation of DC50 and selectivity.

CRBN Recruitment Efficiency: Pomalidomide vs. Thalidomide Cores

The choice of the E3 ligase recruiting core fundamentally dictates the dosing requirements of the final PROTAC. The pomalidomide core in this compound exhibits a binding affinity (Kd) to CRBN of approximately 1-3 μM, whereas thalidomide-based linkers typically bind with a much weaker affinity of 10-30 μM [1]. This 10- to 30-fold difference ensures more efficient ubiquitination at lower intracellular concentrations.

Evidence DimensionCRBN Binding Affinity (Kd)
Target Compound DataKd ~ 1-3 μM (Pomalidomide core)
Comparator Or BaselineKd ~ 10-30 μM (Thalidomide core)
Quantified Difference10- to 30-fold higher binding affinity for the pomalidomide scaffold.
ConditionsIn vitro CRBN binding assays (e.g., TR-FRET or SPR).

Procuring the pomalidomide-based C3 acid ensures maximum E3 ligase saturation at lower concentrations, directly improving the potency of the final PROTAC and reducing off-target toxicity.

Mcl-1 Degradation
Head-to-head
0.7 µM (DC50)
vs. C5-linker PROTAC at 3.0 µM
Supports Mcl-1 degradation context
4.3-fold higher reported degradation in H23 cells

Ternary Complex Geometry: C3 vs. C4 Alkyl Linkers

Linker length is not arbitrary; it dictates the spatial relationship between the E3 ligase and the target protein. The C3 alkyl chain provides an extended length of ~3.8 - 4.5 Å, compared to the ~5.0 - 5.8 Å length of a C4 linker [1]. This shorter, more restricted geometry often yields higher positive cooperativity (α > 1) for targets with shallow binding pockets, preventing the entropic losses seen with longer, more flexible chains.

Evidence DimensionInter-ligand extended distance and cooperativity
Target Compound Data~3.8 - 4.5 Å extended length
Comparator Or Baseline~5.0 - 5.8 Å extended length (C4 linker)
Quantified DifferenceShorter C3 linker restricts degrees of freedom, enhancing positive cooperativity for specific targets.
ConditionsX-ray crystallography and biochemical cooperativity assays of resulting PROTACs.

Selecting the C3 linker over C4 is critical when targeting proteins that require tight, cooperative protein-protein interactions with CRBN to achieve successful ubiquitination.

Degradation Selectivity
Head-to-head
Mcl-1 selective
C5-linker analog selective for Bcl-2
Supports selectivity context review
Linker-dependent differential degradation reported

Membrane Permeability Optimization: Alkyl vs. PEG Linkers

Because PROTACs are inherently large molecules (often >800 Da), managing polarity is essential for cellular uptake. The C3 alkyl linker adds 0 Ų to the linker's Topological Polar Surface Area (TPSA) beyond the necessary amide bonds, whereas a standard PEG2 linker adds ~18 Ų due to its ether oxygens [1]. This reduction in TPSA frequently translates to a 2- to 3-fold improvement in passive membrane permeability.

Evidence DimensionTopological Polar Surface Area (TPSA) contribution
Target Compound DataAdds 0 Ų to linker TPSA
Comparator Or BaselineAdds ~18 Ų (PEG2 linker)
Quantified DifferenceReduces overall PROTAC TPSA by ~18 Ų, improving passive permeability by 2- to 3-fold.
ConditionsPAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell models.

For buyers developing orally bioavailable or highly penetrant PROTACs, the C3 alkyl linker is vastly superior to PEGylated alternatives in maintaining favorable physicochemical properties.

Synthetic Purity
Specification review
≥95% (HPLC)
Terminal carboxylic acid for amide coupling
Supports lot consistency context
Facilitates parallel library synthesis workflow

Manufacturing Efficiency: Amide Coupling Yields

In parallel library synthesis, the processability of the linker is paramount. Pomalidomide-C3-acid typically demonstrates >85% conversion rates in standard HATU/DIPEA amide couplings. In contrast, PEGylated acids are prone to hygroscopicity and side reactions, often resulting in lower isolated yields (~60-75%) and requiring more complex purification steps [1].

Evidence DimensionStandard amide coupling conversion rate
Target Compound Data>85% typical yield
Comparator Or Baseline~60-75% yield (Pomalidomide-PEG-acids)
Quantified Difference>10-25% higher isolated yield during standard HATU/DIPEA coupling in DMF.
ConditionsSolution-phase PROTAC library synthesis.

High and reproducible coupling yields make the C3-acid highly cost-effective and reliable for procuring large-scale parallel synthesis libraries.

BRD4 Degradation
Data to verify
Selective over BRD2/3
PROTAC BRD4 Degrader-27 reported
Supports BRD4 degradation context
Specific DC50 values require source review

Hit-to-Lead PROTAC Library Generation

Due to its high amide coupling efficiency (>85%) and stable alkyl structure, Pomalidomide-C3-acid is the ideal precursor for high-throughput parallel synthesis of PROTAC libraries. It allows medicinal chemists to rapidly screen target ligands without the yield variations commonly associated with hygroscopic PEG linkers [1].

Optimization of Poorly Permeable Degraders

When a lead PROTAC utilizing a PEG linker exhibits poor cellular efficacy due to low membrane penetrance, switching to the Pomalidomide-C3-acid is a standard optimization strategy. The elimination of ether oxygens reduces the Topological Polar Surface Area (TPSA), rescuing passive permeability and intracellular accumulation [2].

Targeting Shallow-Pocket Proteins Requiring High Cooperativity

For target proteins that do not naturally interact with CRBN, the shorter, more rigid C3 linker forces a closer proximity between the E3 ligase and the target than a C4 or C5 linker. This tight spatial constraint is critical for inducing the neo-protein-protein interactions (positive cooperativity) required for efficient ubiquitination[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mcl-1 degradation studies
Linker length and regioisomer
DC50 evaluation in cell models
PROTAC library SAR
Lot consistency and purity
Batch reproducibility via HPLC
Selective epigenetic degrader design
Linker-dependent selectivity
BRD4 vs BRD2/3 selectivity context
CRBN pathway investigation
Functionalized ligand-linker
Ternary complex formation review

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

359.11173527 Da

Monoisotopic Mass

359.11173527 Da

Heavy Atom Count

26

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